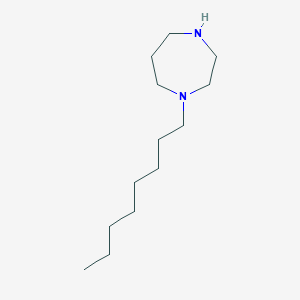![molecular formula C13H9F3N2O B3144030 N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 54231-51-5](/img/structure/B3144030.png)
N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Vue d'ensemble
Description
“N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It belongs to a class of compounds known as trifluoromethylpyridines, which are known for their unique physicochemical properties and biological activities .
Synthesis Analysis
The synthesis of “N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide” and its derivatives has been reported in the literature . The synthesis typically involves the use of palladium-catalyzed coupling reactions and other chemical transformations .Molecular Structure Analysis
The molecular structure of “N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide” can be characterized using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR, and MS .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide” can be determined using various analytical techniques. For example, its melting point and yield can be determined experimentally .Applications De Recherche Scientifique
Agrochemicals and Crop Protection
The synthesis and application of trifluoromethylpyridines (TFMPs) have found a key structural motif in active agrochemical ingredients . Specifically, TFMP derivatives are widely used for crop protection against pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. The combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety contributes to their effectiveness in pest control . TFMPs are essential for sustainable agriculture and food security.
Pharmaceuticals
Beyond crop protection, TFMP derivatives also play a role in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and several candidates are currently undergoing clinical trials. The fluorine atom’s properties, combined with the pyridine structure, contribute to the biological activities of these compounds. Researchers anticipate discovering novel applications for TFMPs in the pharmaceutical industry .
Veterinary Products
Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate promise in veterinary medicine, leveraging their unique chemical properties to address specific health challenges in animals .
Antifungal Activity
Novel derivatives of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide have been synthesized and evaluated for antifungal activity. These compounds exhibit potential as antifungal agents, contributing to the fight against fungal infections .
Functional Materials
The development of fluorinated organic chemicals, including TFMPs, has led to advances in functional materials. Researchers explore their use in various applications, such as coatings, sensors, and electronic devices. The unique properties of fluorine-containing compounds make them valuable in material science .
Chemical Intermediates
TFMPs serve as chemical intermediates in the synthesis of other compounds. For instance, 3-(trifluoromethyl)pyridine (3-TF) can be produced by catalytic hydrogenolysis and then used as a building block for further reactions. This approach contributes to overall production efficiency and cost reduction .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is the mitochondrial complex II . This complex plays a crucial role in the electron transport chain, which is essential for the production of adenosine triphosphate (ATP), the main source of cellular energy .
Mode of Action
N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide interacts with its target by binding to the ubiquinone-binding site (Q-site) of the mitochondrial complex II . This interaction interrupts the electron transport in the mitochondrial respiratory chain, preventing the production of ATP . The inhibition of ATP production disrupts the energy supply of the cell, leading to cell death .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, a crucial biochemical pathway for energy production . By inhibiting the mitochondrial complex II, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in ATP production . This disruption can have downstream effects on various cellular processes that rely on ATP, such as cell growth and division .
Result of Action
The primary result of the action of N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is the inhibition of ATP production, leading to cell death . In the context of its antifungal activity, this results in the death of the fungal cells, thereby preventing the spread of the fungal infection .
Action Environment
The action, efficacy, and stability of N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide can be influenced by various environmental factors These may include the presence of other chemicals, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is acting.
Propriétés
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-2-1-3-11(8-10)18-12(19)9-4-6-17-7-5-9/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBKMDDXMCRZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B3143954.png)

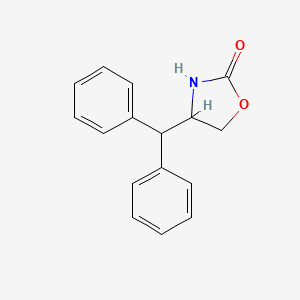
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3143971.png)
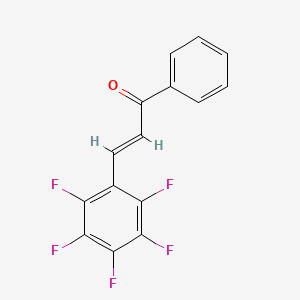
![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)
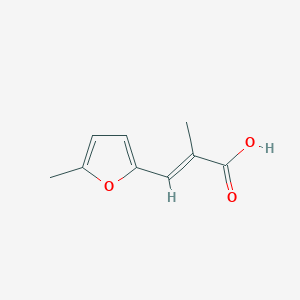
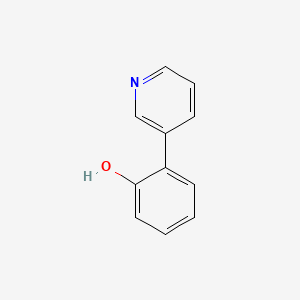
![4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3144020.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)
